3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one
Description
The compound 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one (hereafter referred to as the "target compound") is a synthetic coumarin derivative with a complex substitution pattern. Its structure includes:
- A 4-chlorophenyl group at the 3-position of the chromen-4-one core.
- A 2-methyl group at the 2-position.
- A 7-ethoxy linker connected to a 4-(2-hydroxyethyl)piperazine moiety at the 7-position.
The compound’s molecular formula is C₂₃H₂₆ClN₂O₄⁺, with a molecular weight of 429.92 g/mol .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-17-23(18-2-4-19(25)5-3-18)24(29)21-7-6-20(16-22(21)31-17)30-15-13-27-10-8-26(9-11-27)12-14-28/h2-7,16,28H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMBMBZJFYXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Substituent Position and Linker Length
Target Compound vs. 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 846062-69-9)
- Key Differences :
- The analogue has a hydroxy group at position 7 (vs. ethoxy linker in the target compound).
- A piperazinylmethyl group at position 8 (vs. position 7 in the target compound).
- A trifluoromethyl group at position 2 (vs. methyl group in the target compound).
Target Compound vs. 4-[3-(4-Benzyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4a)
- Key Differences :
- A propoxy linker (vs. ethoxy in the target compound).
- A benzyl-substituted piperazine (vs. hydroxyethyl-piperazine in the target compound).
- Phenyl and methoxy groups at positions 3 and 7, respectively.
Piperazine Substitutions
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